Lipophilicity Gain from 6-Chloro Substitution
The 6-chloro substituent on 6-chloro-4-(difluoromethyl)pyridin-3-ol increases the computed XLogP3 by approximately 1.0 log unit relative to the non-halogenated analog 4-(difluoromethyl)pyridin-3-ol (XLogP3 2.1 vs. 1.1), corresponding to an estimated ~10-fold higher octanol-water partition coefficient [1]. This difference is attributable to the chlorine atom, as both compounds share the same 4-CF₂H and 3-OH substitution pattern. The ΔlogP of +1.0 is substantially larger than the typical CF₂H-for-CH₃ exchange effect (ΔlogP −0.1 to +0.4) [2], indicating that the chloro substituent is the dominant driver of lipophilicity in this scaffold. For procurement decisions, the higher logP of the 6-chloro derivative may translate to improved membrane permeability in cellular assays, a critical parameter in drug discovery programs targeting intracellular enzymes [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-(Difluoromethyl)pyridin-3-ol (CAS 1803997-29-6): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +1.0 (~10-fold increase in lipophilicity) |
| Conditions | XLogP3 computed values from the Kuujia chemical database; both compounds share identical calculation methodology |
Why This Matters
A 1.0 log unit increase in logP can be the difference between a compound that passively permeates cell membranes and one that does not, directly impacting the usefulness of this building block for synthesizing cell-active probes or drug candidates targeting intracellular proteins.
- [1] Kuujia Chemical Database. Cas no 1806759-87-4 (6-Chloro-4-(difluoromethyl)pyridin-3-ol): XLogP3 2.1; Cas no 1803997-29-6 (4-(Difluoromethyl)pyridin-3-ol): XLogP3 1.1. https://www.kuujia.com/cas-1806759-87-4.html; https://www.kuujia.com/cas-1803997-29-6.html View Source
- [2] Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J. Med. Chem., 2017, 60(2), 797–804. Reports experimental ΔlogP (XCF₂H – XCH₃) range of −0.1 to +0.4 across aryl systems. View Source
